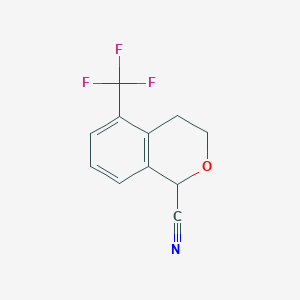
5-(Trifluoromethyl)isochroman-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)isochroman-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to an isochroman ring with a carbonitrile functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isochroman-1-carbonitrile can be achieved through various synthetic routes. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The oxa-Pictet–Spengler reaction is another straightforward and modular way to construct the isochroman motif .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol as a solvent and the employment of efficient catalysts are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)isochroman-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using stoichiometric oxidants such as [bis(trifluoroacetoxy)iodo]benzene.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol, [bis(trifluoroacetoxy)iodo]benzene, and various radical initiators. Reaction conditions often involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized isochromans, which can be further derivatized through subsequent ring-opening, reductions, and Friedel–Crafts reactions .
Applications De Recherche Scientifique
5-(Trifluoromethyl)isochroman-1-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)isochroman-1-carbonitrile involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved often include radical intermediates and electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)indole: Another compound with a trifluoromethyl group, known for its bioactivity and use in pharmaceuticals.
5-(Trifluoromethyl)benzofuran: Similar in structure, this compound is used in materials science and organic synthesis.
Uniqueness
5-(Trifluoromethyl)isochroman-1-carbonitrile is unique due to its combination of the isochroman ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene-1-carbonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-2-8-7(9)4-5-16-10(8)6-15/h1-3,10H,4-5H2 |
Clé InChI |
BPHFFACZYHHNML-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1C(=CC=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















